molecular formula C8H5BrN2O B597404 5-Bromo-2,6-naphthyridin-1(2H)-one CAS No. 1260663-98-6

5-Bromo-2,6-naphthyridin-1(2H)-one

Cat. No.: B597404
CAS No.: 1260663-98-6
M. Wt: 225.045
InChI Key: VZRBETLDZYMDFC-UHFFFAOYSA-N
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Description

5-Bromo-2,6-naphthyridin-1(2H)-one (CAS: 1260663-98-6) is a brominated heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at position 5 and a lactam group at position 1. Its structure combines aromaticity with electron-deficient characteristics, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization.

Properties

CAS No.

1260663-98-6

Molecular Formula

C8H5BrN2O

Molecular Weight

225.045

IUPAC Name

5-bromo-5H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4,7H

InChI Key

VZRBETLDZYMDFC-UHFFFAOYSA-N

SMILES

C1=C2C(N=CC=C2C(=O)N=C1)Br

Synonyms

5-broMo-2,6-naphthyridin-1(2H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Brominated Heterocycles

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Key Properties/Applications References
5-Bromo-2,6-naphthyridin-1(2H)-one Bromine at position 5, lactam at position 1 Intermediate for pharmaceuticals, kinase inhibitor scaffolds
5-Bromo-2'-deoxyuridine (BrdU) Brominated nucleoside analog DNA incorporation marker, cell proliferation assays
5-Bromo-2,3-dimethylindole Brominated indole with methyl groups Precursor for agrochemicals, fluorescent probes
2,4,5-Tribromo-l-amino-s-naphthol-5-sulphonic acid Polybrominated naphthol sulfonic acid Bromination product in dye chemistry

Functional Analogues: Brominated Bioactive Molecules

(a) 5-Bromo-2'-deoxyuridine (BrdU)
  • Role in Research : BrdU is a thymidine analog used to track DNA synthesis in cell proliferation assays (e.g., WST-8 and BrdU incorporation assays) . Unlike this compound, BrdU’s primary function is biological labeling rather than direct therapeutic activity.
  • Radiolysis Behavior : Under γ-radiation in aqueous solutions, BrdU generates bromouracil and other degradation products, highlighting its instability under high-energy conditions . This contrasts with the stability of this compound in synthetic organic reactions.
(b) 5-Bromo-2,3-dimethylindole
  • Synthetic Utility: Synthesized via Fischer indole synthesis using p-bromophenylhydrazine derivatives . The electron-rich indole core allows electrophilic substitution, whereas the electron-deficient naphthyridinone favors nucleophilic or metal-catalyzed reactions.
  • Applications : Used in agrochemicals and optoelectronics, contrasting with this compound’s focus on medicinal chemistry.
(c) Polybrominated Naphthol Derivatives
  • Bromination Patterns : Bromination of naphthol sulfonic acids in sulfuric or acetic acid yields tribrominated products (e.g., 2,4,5-tribromo derivatives) . These compounds exhibit distinct regioselectivity compared to the single bromine substitution in this compound.
  • Industrial Use: Primarily employed in dye and pigment manufacturing, diverging from the pharmaceutical applications of the naphthyridinone derivative.

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